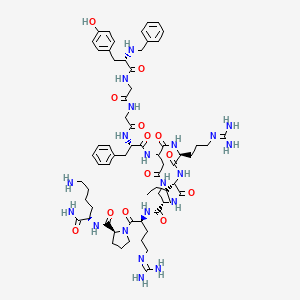
Zyklophin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zyklophin is a semisynthetic peptide derived from dynorphin A and is a highly selective antagonist of the kappa-opioid receptor (KOR). It is systemically active, displaying good metabolic stability and the ability to penetrate the blood-brain barrier . This compound has been shown to block stress-induced reinstatement of cocaine-seeking behavior in animal models .
Vorbereitungsmethoden
Zyklophin is synthesized through a series of peptide coupling reactions. The synthetic route involves the cyclization of the peptide in the “address” domain, specifically [N-benzylTyr1,cyclo(D-Asp5,Dap8)]-dynorphin A-(1-11)NH2 . The synthesis begins with the preparation of the linear peptide, followed by cyclization under specific conditions to form the cyclic peptide. The reaction conditions typically involve the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of peptide bonds .
Analyse Chemischer Reaktionen
Zyklophin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of disulfide bonds between cysteine residues.
Reduction: Reduction reactions can break disulfide bonds, converting them back to thiol groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol (DTT). The major products formed from these reactions depend on the specific modifications made to the peptide structure .
Wissenschaftliche Forschungsanwendungen
Zyklophin has several scientific research applications, including:
Chemistry: this compound is used as a tool to study the structure-activity relationships of kappa-opioid receptor antagonists. It helps in understanding the binding interactions and conformational changes of the receptor.
Biology: this compound is used to investigate the physiological and behavioral effects of kappa-opioid receptor antagonism. It is particularly useful in studying stress, addiction, and pain modulation.
Medicine: this compound has potential therapeutic applications in treating conditions such as depression, anxiety, and addiction. Its ability to block stress-induced reinstatement of drug-seeking behavior makes it a promising candidate for addiction treatment.
Industry: this compound can be used in the development of new pharmaceuticals targeting the kappa-opioid receptor.
Wirkmechanismus
Zyklophin exerts its effects by selectively antagonizing the kappa-opioid receptor (KOR). It binds to the receptor and prevents the activation of downstream signaling pathways. This antagonism blocks the effects of endogenous kappa-opioid receptor agonists, such as dynorphins, which are involved in modulating pain, stress, and addictive behaviors . This compound’s ability to cross the blood-brain barrier allows it to exert its effects centrally, making it effective in modulating central nervous system functions .
Vergleich Mit ähnlichen Verbindungen
Zyklophin is unique compared to other kappa-opioid receptor antagonists due to its peptide nature and cyclic structure. Similar compounds include:
Nor-binaltorphimine (nor-BNI): A long-acting kappa-opioid receptor antagonist with a different chemical structure and longer duration of action.
JDTic: Another kappa-opioid receptor antagonist with a different chemical structure and longer duration of action.
This compound’s shorter duration of action and peptide nature make it distinct from these other compounds, offering unique advantages in specific research and therapeutic contexts .
Eigenschaften
Molekularformel |
C65H96N20O13 |
|---|---|
Molekulargewicht |
1365.6 g/mol |
IUPAC-Name |
(3S,6S,9S,12S)-12-[[(2S)-2-[[2-[[2-[[(2S)-2-(benzylamino)-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-6-butan-2-yl-N-[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-[[(2S)-1,6-diamino-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopentan-2-yl]-9-[3-(diaminomethylideneamino)propyl]-5,8,11,14-tetraoxo-1,4,7,10-tetrazacyclotetradecane-3-carboxamide |
InChI |
InChI=1S/C65H96N20O13/c1-3-38(2)54-62(97)83-49(60(95)81-45(21-13-29-73-65(70)71)63(98)85-30-14-22-50(85)61(96)79-43(55(67)90)19-10-11-27-66)35-75-51(87)33-48(59(94)80-44(57(92)84-54)20-12-28-72-64(68)69)82-58(93)47(32-39-15-6-4-7-16-39)78-53(89)37-76-52(88)36-77-56(91)46(31-40-23-25-42(86)26-24-40)74-34-41-17-8-5-9-18-41/h4-9,15-18,23-26,38,43-50,54,74,86H,3,10-14,19-22,27-37,66H2,1-2H3,(H2,67,90)(H,75,87)(H,76,88)(H,77,91)(H,78,89)(H,79,96)(H,80,94)(H,81,95)(H,82,93)(H,83,97)(H,84,92)(H4,68,69,72)(H4,70,71,73)/t38?,43-,44-,45-,46-,47-,48-,49-,50-,54-/m0/s1 |
InChI-Schlüssel |
UWLIKQFWZOPOAX-HRFULILYSA-N |
Isomerische SMILES |
CCC(C)[C@H]1C(=O)N[C@@H](CNC(=O)C[C@@H](C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)[C@H](CC3=CC=C(C=C3)O)NCC4=CC=CC=C4)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N5CCC[C@H]5C(=O)N[C@@H](CCCCN)C(=O)N |
Kanonische SMILES |
CCC(C)C1C(=O)NC(CNC(=O)CC(C(=O)NC(C(=O)N1)CCCN=C(N)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)NCC4=CC=CC=C4)C(=O)NC(CCCN=C(N)N)C(=O)N5CCCC5C(=O)NC(CCCCN)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



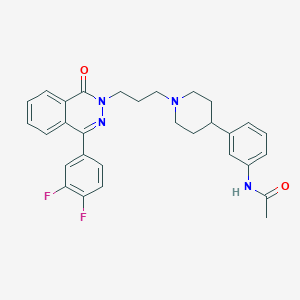
![3-[[4-(5-Hydroxy-2-methylanilino)pyrimidin-2-yl]amino]benzenesulfonamide](/img/structure/B10770683.png)
![(4R)-6-{2-[2-ethyl-4-(4-fluorophenyl)-6-phenylpyridin-3-yl]ethyl}-4-hydroxyoxan-2-one](/img/structure/B10770690.png)
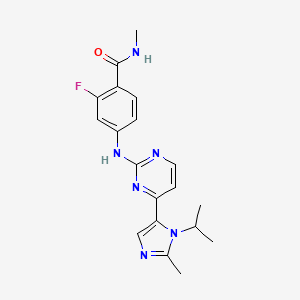
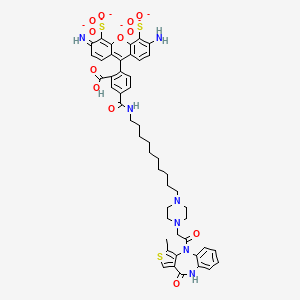
![[(2S)-1-[(2R)-3-methyl-2-(pyridin-4-ylformamido)butanoyl]pyrrolidin-2-yl]boronic acid](/img/structure/B10770703.png)
![N-[6-oxo-6-[(3S,4S)-3-[(4-phenoxyphenyl)sulfonylamino]-4-sulfanylpyrrolidin-1-yl]hexyl]acetamide](/img/structure/B10770711.png)

![(5Z)-5-[[4-hydroxy-3-(trifluoromethyl)phenyl]methylidene]-3-[4,4,4-trifluoro-2-methyl-2-(2,2,2-trifluoroethyl)butyl]-1,3-thiazolidine-2,4-dione](/img/structure/B10770731.png)

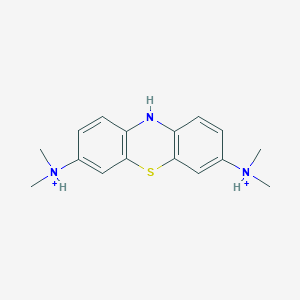
![2-Amino-7-hydroxy-9a,11a-dimethyl-3,3a,3b,4,5,5a,6,7,8,9,9b,11-dodecahydronaphtho[2,1-e]indol-10-one](/img/structure/B10770771.png)
![[(2S,4R,8S,9R,12R)-1,12-dihydroxy-2,11-dimethyl-7-methylidene-6-oxo-5,14-dioxatricyclo[9.2.1.04,8]tetradecan-9-yl] 2-methylpropanoate](/img/structure/B10770776.png)
![[1-[3-Methyl-2-(pyridine-4-carbonylamino)butanoyl]pyrrolidin-2-yl]boronic acid](/img/structure/B10770788.png)